(2E)-3-(2-chlorophenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Description
The compound "(2E)-3-(2-chlorophenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide" is a structurally complex molecule featuring a conjugated enamide backbone. Key structural elements include:
- 2-Chlorophenyl group: A hydrophobic aromatic moiety known to enhance lipophilicity and receptor binding in medicinal chemistry .
- 1,3,4-Oxadiazole ring: A heterocyclic scaffold with electron-withdrawing properties, often used to improve metabolic stability and bioavailability .
- 1,2-Oxazol-5-yl substituent: A five-membered aromatic heterocycle contributing to π-π stacking interactions and structural rigidity .
- (2E)-Configuration: The trans (E) geometry of the enamide bond ensures optimal spatial arrangement for intermolecular interactions, critical for biological activity .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O3/c15-10-4-2-1-3-9(10)5-6-12(20)17-14-19-18-13(21-14)11-7-8-16-22-11/h1-8H,(H,17,19,20)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHGUYYQBCGRHL-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=NO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=NO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the oxazole ring: This step involves the cyclization of α-haloketones with nitriles or amides.
Coupling of the chlorophenyl group: This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chlorophenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties.
Biological Research: It can be used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous compounds derived from the evidence:
*Estimated using fragment-based methods (e.g., Crippen’s method).
Key Comparative Insights:
Substituent Effects on Bioactivity: The 2-chlorophenyl group in the target compound and –2 enhances hydrophobic interactions, whereas thiophene () introduces π-delocalization for electronic modulation . 1,2-Oxazol-5-yl (target) vs. imidazole (): Oxazole’s lower basicity may reduce off-target interactions compared to imidazole’s H-bond donor capacity .
Hydrogen Bonding and Crystallinity :
- ’s triazole-thione forms a six-membered H-bond network, improving crystallinity, while the target compound’s oxadiazole-oxazole system may favor solubility over crystal stability .
Metabolic Stability: Benzodioxol () and fluorine () are known to block cytochrome P450-mediated oxidation, suggesting the target compound’s oxadiazole could similarly resist metabolism .
Stereochemical Precision :
- Single-crystal X-ray validation in and underscores the importance of (E)-configuration for activity, a critical consideration for the target compound’s design .
Biological Activity
The compound (2E)-3-(2-chlorophenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide is a synthetic derivative characterized by a unique combination of oxazole and oxadiazole moieties. This structure is of significant interest due to its potential biological activities, which include antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with 3-methyl-1,2-oxazol-5-amine under basic conditions. The reaction is performed in ethanol at elevated temperatures to facilitate product formation and purification through recrystallization techniques .
Anticancer Properties
Research has indicated that compounds containing oxadiazole and oxazole derivatives exhibit significant anticancer activities. For instance, derivatives similar to the target compound have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. A study demonstrated that certain oxadiazole derivatives had IC50 values ranging from 120 nM to 3.0 μM against various cancer cell lines . The mechanism involves binding to tubulin, disrupting mitotic spindle formation and leading to apoptosis in cancer cells .
Antimicrobial Activity
Compounds with oxadiazole structures have also been explored for their antimicrobial properties. A review highlighted that certain oxadiazole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve interference with bacterial cell wall synthesis or function .
Anti-Tubercular Activity
The compound's structural analogs have been tested for anti-tubercular activity, showing promising results against Mycobacterium tuberculosis. For example, a derivative exhibited an EC50 of 0.072 μM with favorable pharmacokinetic profiles . This suggests that the target compound may also possess similar anti-tubercular properties.
Case Studies
The biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The exact binding sites and pathways require further investigation through molecular docking studies and biochemical assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
